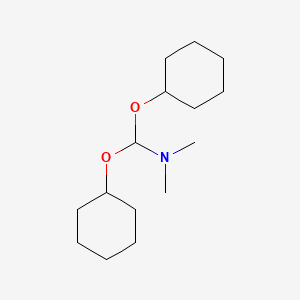

N,N-Dimethylformamide dicyclohexyl acetal

Description

Significance of Amide Acetals in Modern Synthetic Methodologies

Amide acetals are a class of organic compounds characterized by a nitrogen atom and two alkoxy groups attached to the same carbon atom. This unique structural motif imbues them with a rich and varied reactivity profile, making them valuable reagents in contemporary organic synthesis. sciencemadness.orgchemicalbook.com Their utility stems primarily from their ability to act as powerful alkylating and formylating agents under mild conditions. sciencemadness.org They readily react with a wide range of nucleophiles, including alcohols, phenols, thiols, and amines, to introduce alkyl or formyl groups. sciencemadness.org

Furthermore, amide acetals are extensively used in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. chemicalbook.comguidechem.com They serve as C1 synthons, providing a single carbon atom to form the backbone of various ring systems such as pyrimidines, pyridines, and pyrazoles. researchgate.netresearchgate.net The reaction of amide acetals with compounds containing active methylene (B1212753) groups is a common strategy for the formation of enamines, which are versatile intermediates for further functionalization. researchgate.net Additionally, their role as protecting groups for sensitive functionalities and as dehydrating agents in certain reactions underscores their multifaceted nature in modern synthetic methodologies. liskonchem.comwikipedia.orgnih.gov

Historical Context and Evolution of N,N-Dimethylformamide Acetals

The development of N,N-Dimethylformamide (DMF) acetals is intrinsically linked to the history of DMF itself, a solvent first synthesized in 1893. tcichemicals.com The exploration of DMF's reactivity led to the development of its derivatives, including the corresponding acetals. The synthesis of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), the most common member of this family, has been well-established for decades. chemicalbook.com Early methods involved the reaction of DMF with phosgene (B1210022) to form an intermediate that is subsequently treated with a sodium alkoxide. researchgate.net

Over time, the synthetic utility of DMF acetals has expanded significantly. Initially recognized for their role in methylation and formylation reactions, their application in more complex transformations, such as the synthesis of natural products and pharmaceuticals, has grown. researchgate.net The evolution of this class of reagents has also seen the development of acetals with different alkoxy groups, such as the diethyl and dineopentyl derivatives. sciencemadness.orgnih.gov The introduction of bulkier alkoxy groups, like the neopentyl group, was driven by the need to modulate the reactivity and selectivity of the acetal, for instance, to prevent unwanted side reactions in sensitive applications like solid-phase peptide synthesis. nih.gov This trend towards sterically hindered acetals provides the context for the emergence and potential utility of N,N-Dimethylformamide dicyclohexyl acetal.

Scope and Research Objectives in the Study of this compound

While this compound remains a less-studied member of the DMF acetal family, its unique structural features suggest several promising avenues for research. The presence of the two bulky cyclohexyl groups is expected to significantly influence its reactivity and selectivity compared to its smaller congeners.

Physicochemical Properties:

| Property | Value |

| CAS Number | 2016-05-9 |

| Molecular Formula | C₁₅H₂₉NO₂ |

| Molecular Weight | 255.40 g/mol |

This data is sourced from chemical supplier databases. fishersci.com

Potential Research Objectives:

Selective Transformations: A primary research objective would be to explore the steric influence of the dicyclohexyl groups on the acetal's reactivity. It is hypothesized that this bulkiness could lead to enhanced selectivity in reactions with substrates possessing multiple reactive sites. For instance, in the protection of polyfunctional molecules, the dicyclohexyl acetal might selectively react with less sterically hindered functional groups.

Novel Protecting Group: Investigating its efficacy as a protecting group for various functional groups is a key area of interest. The stability of the resulting protected adduct and the conditions required for its deprotection would need to be systematically studied. The bulky nature of the cyclohexyl groups could offer unique stability profiles compared to existing protecting groups.

Synthesis of Sterically Congested Molecules: The use of this compound as a reagent for the synthesis of highly substituted and sterically demanding target molecules presents another important research direction. Its ability to deliver a formyl group in a sterically controlled manner could be advantageous in the total synthesis of complex natural products.

Comparative Reactivity Studies: A thorough investigation comparing the reactivity of this compound with other DMF acetals (e.g., dimethyl, diethyl, dineopentyl) would be crucial to establish its unique advantages and limitations. These studies would help to define its specific niche in the synthetic chemist's toolbox.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclohexyloxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-16(2)15(17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h13-15H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCBITPXNLHRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OC1CCCCC1)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942208 | |

| Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-05-9 | |

| Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(cyclohexyloxy)trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(cyclohexyloxy)trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dimethylformamide Dicyclohexyl Acetal

General Synthetic Routes to Amide Acetals

The formation of amide acetals, a class of compounds characterized by a carbon atom bonded to a nitrogen and two alkoxy groups, is typically achieved through several established synthetic pathways. These methods primarily revolve around the activation of an amide or its derivative to facilitate the introduction of alcohol moieties.

Nucleophilic Addition Approaches

Nucleophilic addition is a cornerstone in the synthesis of amide acetals. This approach generally involves the reaction of a highly reactive amide derivative with an alcohol or alkoxide. A common strategy begins with the activation of N,N-dimethylformamide (DMF) using reagents like dimethyl sulfate (B86663) to form a reactive iminium salt intermediate. google.com This electrophilic species is then susceptible to nucleophilic attack by an alcohol.

The general mechanism involves two key stages:

Activation of the Amide: The carbonyl oxygen of the amide is converted into a better leaving group. For instance, reacting DMF with an electrophile such as dimethyl sulfate or phosgene (B1210022) (or its derivatives like SOCl₂) generates a highly electrophilic Vilsmeier-type reagent or an iminium salt. google.com

Nucleophilic Attack: An alcohol or, more commonly, a sodium alkoxide, attacks the electrophilic carbon of the intermediate. The reaction with two equivalents of the alkoxide displaces the leaving group and forms the final acetal (B89532) product. google.compressbooks.pub

This method is versatile and widely employed for synthesizing various amide acetals, including N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a key precursor and model compound in organic synthesis. scirp.orgchemicalbook.com

Transacetalization Reactions

Transacetalization offers an alternative route to amide acetals, particularly for those with more complex or sterically hindered alcohol groups. This equilibrium-driven process involves reacting a readily available amide acetal, such as DMF-DMA, with a different alcohol.

The reaction can be represented as: N,N-dimethylformamide dimethyl acetal + 2 R'OH ⇌ N,N-dimethylformamide di-R' acetal + 2 CH₃OH

To drive the reaction toward the desired product, the more volatile alcohol (in this case, methanol) is typically removed from the reaction mixture by distillation. pressbooks.pub This strategy is advantageous for synthesizing amide acetals from high-boiling-point alcohols like cyclohexanol (B46403). A trans-amidation reaction of DMF-DMA with dibenzylamine (B1670424) can also afford an intermediate, N,N-dibenzylformamide dimethyl acetal, which highlights the reactivity and potential for exchange in these systems. researchgate.net

Specific Synthesis of N,N-Dimethylformamide Dicyclohexyl Acetal

The synthesis of this compound is not as commonly documented as its dimethyl counterpart, but its production follows the general principles of amide acetal formation. The most plausible route involves the reaction of an activated DMF intermediate with cyclohexanol or its corresponding alkoxide, sodium cyclohexoxide.

A prevalent industrial method for the analogous DMF-DMA involves a two-step process:

N,N-dimethylformamide is reacted with dimethyl sulfate to produce an imino-complex. google.com

This complex is then treated with sodium methoxide (B1231860) dispersed in an organic solvent to yield the final product. google.com

Adapting this for the dicyclohexyl derivative would involve using sodium cyclohexoxide in the second step.

Optimizations and Improvements in Reaction Conditions for this compound Synthesis

Optimizing the synthesis of amide acetals is crucial for maximizing yield and purity while ensuring process safety and efficiency. Key parameters that are typically adjusted include temperature, reaction time, solvent, and reactant stoichiometry. Studies on the synthesis of the related N,N-dimethylformamide dimethyl acetal have shown that controlling these variables is critical. For instance, the reaction between the DMF-DMS complex and sodium methoxide is highly exothermic, necessitating careful temperature control, often below 40°C or even as low as 0°C, to prevent side reactions and ensure high purity. google.com

The choice of solvent also plays a significant role. Non-polar organic solvents like petroleum ether, solvent naphtha, or white oil are often used, as the product is soluble in them, which facilitates separation from inorganic byproducts. google.com The reaction time is another critical factor, with typical durations ranging from 3 to 5 hours to ensure complete conversion. By analogy, the synthesis of this compound would benefit from similar optimizations.

Below is a table summarizing the impact of various reaction parameters on the synthesis of amide acetals, based on findings for related compounds.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. High temperatures can lead to decomposition and byproducts. | Maintain low temperatures (e.g., 15-30°C) using cooling baths to manage the exothermic nature of the alkoxide addition. |

| Solvent | Affects reactant solubility, reaction rate, and product separation. | Use of non-polar solvents like isoparaffins or solvent naphtha can improve yield by facilitating product dissolution and separation from solid byproducts. google.com |

| Reactant Ratio | Stoichiometry affects conversion efficiency and can minimize unreacted starting materials. | Employing equimolar amounts of the coupling partners is often efficient. organic-chemistry.org |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time may promote side reactions. | Monitor reaction progress (e.g., via GC) to determine the optimal time for achieving maximum yield, typically several hours. chemicalbook.com |

Catalytic Strategies in this compound Production

While many amide acetal syntheses rely on stoichiometric reagents, catalytic methods are increasingly sought to improve efficiency and sustainability. For acetal formation in general, acid catalysis is a common and essential strategy, as alcohols are typically weak nucleophiles. pressbooks.publibretexts.org An acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orglibretexts.org

In the context of amide acetal synthesis, various catalysts could be employed:

Lewis Acids: Catalysts like zirconium tetrachloride (ZrCl₄) have been shown to be highly efficient for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Boronic Acids: Certain arylboronic acids have demonstrated high activity as catalysts for direct amidation, a related transformation, suggesting their potential applicability in activating the amide for subsequent acetalization. organic-chemistry.org

Homogeneous Catalysts: Palladium-based catalysts have been utilized for masking carbonyl groups as acetals at ambient temperatures with low catalyst loading. organic-chemistry.org

The development of specific catalytic systems for this compound would likely focus on enhancing the reactivity of either the DMF precursor or the cyclohexanol, allowing the reaction to proceed under milder conditions and with higher atom economy.

Sustainable and Green Chemistry Approaches in Amide Acetal Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including amide acetals. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.orgucl.ac.uk

Key green approaches applicable to amide acetal synthesis include:

Catalytic Methods: As discussed, moving from stoichiometric activators (like dimethyl sulfate or thionyl chloride) to catalytic systems reduces the generation of large quantities of waste. ucl.ac.ukresearchgate.net

Greener Solvents: Traditional solvents like petroleum ether or chlorinated solvents are being replaced with more environmentally benign alternatives. For example, cyclopentyl methyl ether has been successfully used as a green solvent for enzymatic amide bond formation. nih.gov

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and sustainable route for amide synthesis. nih.govrsc.org While direct enzymatic synthesis of amide acetals is not yet widely reported, biocatalysis for amide bond formation is a rapidly advancing field that could provide future pathways. rsc.org These methods often operate in aqueous media or green solvents under mild conditions, significantly improving the sustainability of the process. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Catalytic direct addition reactions are inherently more atom-economical than multi-step processes involving stoichiometric activating and protecting groups.

By integrating these sustainable strategies, the synthesis of this compound can be aligned with modern standards of environmental responsibility.

Applications of N,n Dimethylformamide Dicyclohexyl Acetal in Advanced Organic Synthesis

Protective Group Chemistry with N,N-Dimethylformamide Dicyclohexyl Acetal (B89532)

The protection of reactive functional groups is a cornerstone of multistep organic synthesis, preventing undesired side reactions. libretexts.org Acetals, in general, are excellent protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic or nucleophilic environments but can be readily removed under acidic conditions. libretexts.orgyoutube.comyoutube.com

Strategic Protection of Carbonyl Functional Groups (Aldehydes and Ketones)

N,N-Dimethylformamide dicyclohexyl acetal serves as an effective reagent for the protection of aldehydes and ketones. pearson.com The reaction converts the highly reactive carbonyl group into a dicyclohexyl acetal, which is significantly more stable and less susceptible to nucleophilic attack. libretexts.orgpearson.com This strategy is crucial when subsequent reaction steps involve strong nucleophiles or bases, such as Grignard reagents or organolithium compounds, which would otherwise react with the unprotected carbonyl. libretexts.orglibretexts.org

The formation of the acetal renders the original carbonyl carbon non-electrophilic, effectively masking it from unwanted reactions. youtube.com For instance, in a molecule containing both a ketone and an ester, the more reactive ketone can be selectively protected as an acetal. This allows for a subsequent reaction, like the reduction of the ester with a hydride reagent, to proceed without affecting the ketone. youtube.comchemistrysteps.com The use of bulky cyclohexyl groups can also influence the steric environment around the protected site.

Table 1: Examples of Carbonyl Protection using Acetal Formation This table is illustrative and based on general principles of acetal protection.

| Carbonyl Compound | Protecting Reagent | Product | Key Advantage |

|---|---|---|---|

| Keto-ester | Ethylene glycol, TsOH | Cyclic acetal of ketone | Allows for selective reduction of the ester. libretexts.orgchemistrysteps.com |

| Aldehyde in a polyfunctional molecule | This compound | Dicyclohexyl acetal of aldehyde | Protects the aldehyde from nucleophilic attack during other transformations. libretexts.orgpearson.com |

Mechanistic Insights into Acetal Formation and Regenerative Deprotection

Acetal Formation: The formation of an acetal from a carbonyl compound using this compound proceeds through a mechanism analogous to general acid-catalyzed acetalization. The process is initiated by the reaction of the carbonyl compound with the acetal reagent. While classic acetal formation often requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, formamide (B127407) acetals can react directly. libretexts.org The reaction involves the transfer of the dicyclohexyl acetal moiety to the carbonyl carbon, displacing the dimethylamino group and forming the protected acetal and N,N-dimethylformamide. The reaction is driven to completion by the stability of the resulting products.

Regenerative Deprotection: The removal of the acetal protecting group to regenerate the original carbonyl is typically achieved through acid-catalyzed hydrolysis. total-synthesis.comthieme-connect.de This process is the reverse of acetal formation. youtube.com The reaction is initiated by the protonation of one of the acetal oxygen atoms, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.org Subsequent elimination of the alcohol forms a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second alcohol molecule, regenerates the carbonyl compound. libretexts.org The use of excess water drives the equilibrium toward the deprotected carbonyl, in accordance with Le Châtelier's principle. libretexts.org Various acidic conditions can be employed, ranging from aqueous mineral acids to milder reagents like silica (B1680970) sulfuric acid or pyridinium (B92312) tosylate (PPTS), allowing for chemoselective deprotection. total-synthesis.comnih.gov

Orthogonal Protecting Group Strategies in Polyfunctionalized Systems

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. bham.ac.uk

Dicyclohexyl acetals, formed from this compound, fit well into this strategy. They are stable to a wide range of conditions, including basic, nucleophilic, and reductive environments, where other protecting groups might be labile. thieme-connect.deorganic-chemistry.org For example, a dicyclohexyl acetal can protect a ketone while a silyl (B83357) ether protects an alcohol. The silyl ether can be selectively cleaved using a fluoride (B91410) source without affecting the acetal. Conversely, the acetal can be removed with acid while the silyl ether remains intact. This orthogonality is critical in assembling complex structures like oligosaccharides or polyketides, where different functional groups must be unmasked at specific stages of the synthesis. bham.ac.uk

This compound as an Alkylating Agent

Beyond its role in protection chemistry, this compound and its analogs are effective alkylating agents. researchgate.net The reactivity stems from the ability of the acetal to transfer an alkyl group (in this case, cyclohexyl) to a suitable nucleophile.

Regioselective N-Alkylation of Heteroaromatic Compounds

N,N-Dimethylformamide dialkyl acetals have been successfully employed for the N-alkylation of various N-H containing heteroaromatic compounds. researchgate.net This method offers a metal-free alternative for creating C-N bonds. The reaction typically proceeds by heating the heterocyclic compound with the N,N-dimethylformamide acetal. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic carbon of the acetal and displacing an alkoxy group. Subsequent steps lead to the transfer of the alkyl group to the nitrogen. This approach has been noted for its operational simplicity and mild conditions. researchgate.net For instance, N,N-dimethylformamide dimethyl acetal (DMF-DMA), a related compound, is used to methylate N-H compounds, showcasing the general utility of this class of reagents in N-alkylation. researchgate.netsigmaaldrich.com

Table 2: Research Findings on N-Alkylation with DMF Dialkyl Acetals This table is based on findings for the general class of DMF dialkyl acetals.

| Substrate Class | Reagent | Product | Significance |

|---|---|---|---|

| N-H Heterocycles (e.g., quinazolinones) | N,N-Dimethylformamide dialkyl acetal | N-alkylated heterocycle | Metal-free, mild conditions, broad substrate scope. researchgate.net |

| Hydroxyl N-Heterocycles (e.g., pyridones) | Organohalides with DMF promotion | N-alkylated pyridone | DMF promotes specific N-alkylation over O-alkylation. researchgate.net |

Alkylation of Other Activated Nucleophiles

The utility of N,N-dimethylformamide acetals as alkylating agents extends to other activated nucleophiles beyond nitrogen heterocycles. These reagents can react with compounds containing active methylene (B1212753) groups, such as β-dicarbonyl compounds, to form enaminones, which are versatile intermediates in heterocyclic synthesis. researchgate.netscirp.org While this is more of a formylation followed by condensation, the underlying principle involves the activation and functionalization of a nucleophilic carbon.

Furthermore, these acetals can react with phenols and thiophenols to produce the corresponding methyl ethers and thioethers, demonstrating O- and S-alkylation capabilities. sigmaaldrich.com The reaction with carboxylic acids to form esters is another example of their broad applicability. researchgate.net The capacity to alkylate a range of nucleophiles, including those centered on nitrogen, oxygen, sulfur, and carbon, highlights the versatility of N,N-dimethylformamide acetals in constructing diverse molecular frameworks. nih.govnih.gov

Role in C-C and C-N Bond Forming Reactions: Formylation and Amidation

Formamide acetals are powerful reagents for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through formylation and amidation reactions. This reactivity allows for the synthesis of crucial intermediates like enamines and amidines. sciencemadness.orgsciencemadness.org

Formylation of Active Methylene and Methyl Substrates

Formamide acetals react with compounds containing acidic C-H bonds, such as active methylene and methyl groups, to yield enamines. sciencemadness.org This process, known as aminomethylenation, involves a carbon-carbon bond formation followed by the elimination of the corresponding alcohol. sciencemadness.org While this is a hallmark reaction of reagents like DMF-DMA, the steric bulk of the cyclohexyl groups in this compound would be expected to influence the reaction's feasibility and substrate scope significantly.

General Reaction Scheme for Formylation of Active Methylene Compounds:

R1, R2-CH₂ + (C₆H₁₁O)₂CHN(CH₃)₂ → R1, R2-C=CHN(CH₃)₂ + 2 C₆H₁₁OH

Table 1: Examples of Formylation using N,N-Dimethylformamide Dialkyl Acetals (Note: These examples utilize the more common dimethyl acetal (DMF-DMA) to illustrate the general reactivity, as specific data for the dicyclohexyl acetal is not readily available.)

| Substrate | Reagent | Product Type | Reference |

| Active Methylene Compounds | DMF-DMA | Enamines | scirp.org |

| 1,3-Dicarbonyl Compounds | DMF-DMA | Enaminones | scirp.orgresearchgate.net |

| Ketones | DMF-DMA | Enamino ketones | sciencemadness.org |

Synthesis of Substituted Amidines from Nitrogen-Containing Precursors

The reaction between formamide acetals and primary amines or amides is a standard method for synthesizing N,N-disubstituted amidines. sciencemadness.orgsciencemadness.org This C-N bond-forming reaction is valuable for installing the formamidine (B1211174) group, which can serve as a versatile synthetic handle or a protective group for primary amines. researchgate.net For instance, reacting primary amides with N,N-dialkylformamide dimethyl acetals produces N'-acyl-N,N-dialkylformamidines, which are useful intermediates for further transformations like transamidation. organic-chemistry.org

General Reaction Scheme for Amidine Synthesis:

R-NH₂ + (C₆H₁₁O)₂CHN(CH₃)₂ → R-N=CHN(CH₃)₂ + 2 C₆H₁₁OH

Table 2: Amidine Synthesis from Nitrogen Precursors (Note: Data illustrates the general transformation using related acetals.)

| Precursor | Reagent | Product Type | Reference |

| Primary Amines | N,N-Dimethylacetamide dimethyl acetal | Acetamidines | nih.gov |

| Primary Carboxamides | N,N-Dialkylformamide dimethyl acetals | N'-acyl-N,N-dialkylformamidines | organic-chemistry.org |

| Malononitrile Dimer (containing an amino group) | DMF-DMA | Substituted Amidine | scirp.orgresearchgate.net |

Catalytic and Solvent Functions in Complex Chemical Transformations

Beyond their role as stoichiometric reagents, formamide acetals and their parent compounds can influence chemical reactions as catalysts or solvents.

Influence on Reaction Kinetics and Thermodynamics

N,N-Dimethylformamide (DMF), the parent amide of this acetal class, is a polar aprotic solvent known to accelerate reactions involving polar species, such as Sₙ2 reactions. nih.govliskonchem.comyoutube.com The acetals themselves can generate highly basic alkoxide anions (e.g., tert-butoxide from Bredereck's reagent) in situ, which can catalyze reactions by deprotonating weakly acidic substrates. myuchem.comresearchgate.net The choice of the acetal's alcohol component directly impacts the basicity of the leaving group alkoxide, thereby influencing reaction equilibria and kinetics. researchgate.net The dicyclohexanolate anion that would be generated from this compound is a bulky and strong base, a factor that would significantly affect the thermodynamic landscape of a reaction compared to the methoxide (B1231860) generated from DMF-DMA.

Role in Facilitating Challenging Organic Reactions

The unique reactivity of formamide acetals allows them to facilitate reactions that are difficult under other conditions. For example, the more reactive Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is often successful where DMF-DMA gives poor results, particularly when substrate acidity is a limiting factor. researchgate.net N,N-dimethylformamide dineopentyl acetal has been specifically used to avoid competing side reactions during the esterification step in solid-phase peptide synthesis. sciencemadness.orgnih.gov This suggests that the sterically demanding dicyclohexyl groups could offer unique selectivity in complex chemical environments, potentially minimizing undesired side reactions with sensitive functional groups.

Enabling Reagent in Heterocyclic Scaffold Construction

One of the most powerful applications of formamide acetals is their use as one-carbon building blocks for the construction of heterocyclic rings. scirp.orgresearchgate.net They react with substrates possessing two nucleophilic sites to form a variety of important heterocyclic systems.

The typical strategy involves the initial formylation of an active methylene group to form an enamine or enaminone intermediate. This intermediate is then reacted with a binucleophile, leading to cyclization. researchgate.netresearchgate.net Through this pathway, reagents like DMF-DMA are instrumental in synthesizing polysubstituted pyridines, pyrimidines, pyrazoles, and various fused heterocyclic systems. researchgate.netresearchgate.netchemicalbook.com For instance, the reaction of an enaminone (derived from a ketone and DMF-DMA) with a compound like cyanothioacetamide can lead to the formation of a substituted pyridine-thione ring. researchgate.net While specific examples using the dicyclohexyl acetal are not documented in the searched literature, its fundamental reactivity as a one-carbon synthon suggests potential applicability in this area, likely with modified reactivity and selectivity due to its steric properties.

Cycloaddition and Annulation Strategies

While cycloaddition and annulation reactions are powerful methods for constructing cyclic and polycyclic systems, rsc.org there is no specific information available in the reviewed literature detailing the use of this compound as a key reagent in these strategies. Research in this area often highlights the application of other reagents for [3+2], [4+2], and other cycloaddition pathways. rsc.orgnih.gov The role of formamide acetals, in general, is more commonly associated with the formation of enamine or amidine intermediates that can subsequently undergo cyclization, a process that can be considered a type of annulation. researchgate.net However, specific protocols or examples involving the dicyclohexyl acetal are not described.

Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrroles, Pyrazoles)

The synthesis of heterocyclic frameworks is a well-documented application of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net The general mechanism involves the reaction of DMF-DMA with compounds containing an active methylene group to form an enaminone, which then undergoes cyclization with a suitable partner (like hydrazine (B178648) to form pyrazoles) to yield the heterocyclic ring. chemicalbook.comresearchgate.net

Despite the established utility of its dimethyl analog, there are no specific examples or dedicated studies in the searched literature that employ this compound for the synthesis of pyrroles, pyrazoles, or other diverse heterocyclic systems. While it is chemically plausible that the dicyclohexyl acetal could function similarly to DMF-DMA, the absence of published data prevents a detailed discussion of its specific reactivity, yields, or advantages in this context.

Integration into Total Synthesis of Architecturally Complex Molecules

Key Methodological Advancements in Stereoselective Synthesis

There are no documented instances in the reviewed scientific literature of this compound being instrumental in key methodological advancements for stereoselective synthesis. While related compounds, such as N,N-dimethylformamide dineopentyl acetal, have been used in specific applications like solid-phase peptide synthesis to prevent racemization, nih.gov similar studies involving the dicyclohexyl acetal have not been reported.

Efficiency and Atom Economy in Multi-Step Syntheses

Atom economy is a critical principle in green chemistry for evaluating the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. acs.orgrsc.org Calculating the atom economy of a reaction requires a balanced chemical equation for a specific transformation. chemrxiv.org

Mechanistic Elucidations of N,n Dimethylformamide Dicyclohexyl Acetal Reactivity

Reaction Pathway Analysis of Acetalization Processes

The formation of acetals, in general, involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. In the context of N,N-Dimethylformamide dicyclohexyl acetal (B89532), its synthesis would typically involve the reaction of N,N-dimethylformamide with cyclohexanol (B46403). One documented synthetic route involves the reaction between cyclohexanol and the acetal itself. guidechem.com

The general mechanism for acetal formation from a carbonyl compound proceeds through several key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Alcohol: A molecule of alcohol attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another alcohol molecule or a suitable base.

Formation of a Water Leaving Group: The original carbonyl oxygen (now a hydroxyl group) is protonated, converting it into a good leaving group (water).

Elimination of Water: The water molecule departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: The final step is the deprotonation of the newly added alcohol group to yield the stable acetal.

This pathway is a reversible equilibrium. To favor the formation of the acetal, water is typically removed from the reaction mixture.

Kinetic and Thermodynamic Parameters of Alkylation Reactions

The driving force for these alkylation reactions is the formation of a stable N,N-dimethylformamide molecule and the transfer of the cyclohexyl group to the substrate. The reaction rate would be influenced by several factors:

Nucleophilicity of the Substrate: Stronger nucleophiles will react more rapidly.

Steric Hindrance: The bulky cyclohexyl groups of the acetal and the steric environment of the substrate will impact the reaction rate. Compared to less hindered dialkyl acetals like N,N-dimethylformamide dimethyl acetal, the dicyclohexyl variant would be expected to react more slowly due to greater steric bulk.

Reaction Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.

Solvent: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.

A hypothetical study on the alkylation of a generic nucleophile (Nu) by N,N-Dimethylformamide dicyclohexyl acetal could yield data such as that presented in the interactive table below.

Hypothetical Kinetic Data for Alkylation with this compound

| Nucleophile (Nu) | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| Thiophenol | 25 | 1.2 x 10⁻⁴ | 55 |

| Phenol | 25 | 3.5 x 10⁻⁵ | 62 |

| Benzoic Acid | 50 | 8.9 x 10⁻⁴ | 48 |

| Aniline | 50 | 6.1 x 10⁻⁵ | 68 |

Note: The data in this table is illustrative and not based on experimental results.

Catalytic Cycles and Intermediate Species Characterization

N,N-Dimethylformamide acetals can act as catalysts in certain reactions, such as the rearrangement of allylic alcohols. sciencemadness.org However, they are more commonly consumed as reagents. The key reactive intermediate generated from this compound is the alkoxymethylidene-N,N-dimethylammonium cation. This species is formed by the thermal or acid-catalyzed elimination of a cyclohexoxide anion from the parent acetal. researchgate.net

Formation of the Reactive Intermediate:

(C₆H₁₁O)₂CHN(CH₃)₂ → [HC(OC₆H₁₁)=N⁺(CH₃)₂] + C₆H₁₁O⁻

This electrophilic cation is the primary species responsible for both formylation and alkylation reactions. In formylation reactions, it is attacked by a nucleophile at the carbon atom. In alkylation reactions, the cyclohexoxide anion (or cyclohexanol after protonation) can be displaced by another nucleophile.

The characterization of such transient intermediates often relies on indirect evidence from product analysis and mechanistic studies. In some cases, related cationic species have been observed using spectroscopic techniques under specific conditions. For this compound, the infrared spectrum shows characteristic peaks that can be used for its identification. chemicalbook.com

Stereoelectronic Effects on Reaction Stereoselectivity

Stereoelectronic effects play a crucial role in determining the stereochemical outcome of reactions involving acetals. The geometry and electronic properties of both the acetal and the substrate influence the transition state, leading to preferential formation of one stereoisomer over another.

In reactions involving cyclic acetals, the conformation of the acetal ring and the orientation of the attacking nucleophile are critical. The reductive cleavage of cyclic acetals, for instance, often proceeds with high stereoselectivity, which can be rationalized by the selective complexation of a Lewis acid to the least sterically hindered acetal oxygen. nih.gov This complexation weakens the adjacent C-O bond, priming it for cleavage.

For an acyclic acetal like this compound, the stereoselectivity would largely depend on the nature of the substrate if it is chiral. For example, in the alkylation of a chiral alcohol, the acetal would approach from the less sterically hindered face of the alcohol, leading to a specific stereochemical outcome. The bulky cyclohexyl groups would be expected to significantly influence the facial selectivity of the reaction. Studies on other acetals have shown that the steric bulk of the acetal's alkoxy groups can invert the diastereoselectivity of a reaction. nih.gov

Computational Modeling of Transition States and Energetics

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling transition states and calculating their relative energies. While specific computational studies on this compound were not found, the principles can be applied to understand its reactivity.

Density Functional Theory (DFT) calculations could be employed to:

Model the Geometry of Transition States: For instance, in an alkylation reaction, the transition state would involve the partial formation of a new bond between the nucleophile and the cyclohexyl group and the partial breaking of the bond between the cyclohexyl group and the oxygen atom of the acetal.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely mechanism can be identified. For the dicyclohexyl acetal, computational models would likely predict a higher activation barrier for nucleophilic attack compared to the dimethyl or diethyl analogues due to increased steric strain in the transition state.

Analyze Stereoelectronic Effects: Computational models can quantify the stabilizing or destabilizing interactions that govern stereoselectivity, such as hyperconjugation or steric repulsion, in different transition state geometries.

A hypothetical computational study might compare the energy profiles for the alkylation of a nucleophile by different N,N-dimethylformamide dialkyl acetals, as shown in the table below.

Hypothetical Calculated Activation Energies for Alkylation

| Acetal Alkyl Group | Calculated Activation Energy (kJ/mol) | Relative Reaction Rate |

|---|---|---|

| Methyl | 75 | Fastest |

| Ethyl | 82 | Intermediate |

| Isopropyl | 95 | Slow |

| Cyclohexyl | 105 | Slowest |

Note: The data in this table is for illustrative purposes and not derived from actual computational studies.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-Dimethylformamide acetals. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the case of analogous compounds like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), the ¹H-NMR spectrum shows distinct signals for the different proton environments. scirp.orgchemicalbook.com The N-methyl groups typically appear as a singlet, while the methoxy (B1213986) groups also produce a singlet at a different chemical shift. The single proton on the acetal carbon (the CH group) also gives a characteristic singlet. scirp.org For N,N-Dimethylformamide dicyclohexyl acetal, the cyclohexyl groups would introduce a complex series of multiplets in the aliphatic region of the spectrum due to the various non-equivalent methylene (B1212753) and methine protons.

¹³C-NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. spectrabase.com For a representative compound like DMF-DMA, distinct peaks would be observed for the N-methyl carbons, the acetal carbon, and the methoxy carbons. washington.edu DEPT-135 experiments can further differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the complex signals from the cyclohexyl rings in the target molecule. scirp.org

Table 1: Representative NMR Data for N,N-Dimethylformamide Dimethyl Acetal (a structural analog)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | N(CH₃)₂ | ~2.3 | Singlet |

| OCH₃ | ~3.2 | Singlet | |

| CH (acetal) | ~4.2 | Singlet | |

| ¹³C | N(CH₃)₂ | ~38 | Quartet |

| OCH₃ | ~52 | Quartet | |

| CH (acetal) | ~101 | Doublet |

Note: Data is illustrative for the dimethyl analog. Shifts for the dicyclohexyl acetal would differ, particularly with the addition of complex signals for the cyclohexyl rings.

Mass Spectrometric Identification of Reactive Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of compounds and for identifying transient or reactive intermediates formed during a reaction. In reactions involving this compound, intermediates can be formed that are too unstable to be isolated but can be detected by MS.

For instance, in reactions where the acetal acts as a formylating or aminomethylenating agent, it can react with substrates to form intermediates prior to the final product formation. researchgate.net Electron Ionization Mass Spectrometry (EI-MS) of related acetals, such as N,N-Dimethylformamide diethylacetal, provides insight into characteristic fragmentation patterns. nist.gov A common fragmentation pathway involves the loss of an alkoxy group to form a stabilized carbocation. For this compound, the molecular ion peak (M⁺) would be observed, followed by fragments corresponding to the loss of a cyclohexyloxy radical ([M-OC₆H₁₁]⁺), which would be a major, stabilized fragment.

Chromatographic and Spectroscopic Methods for Reaction Progress Monitoring

Monitoring the progress of a chemical reaction is vital for optimizing reaction conditions and maximizing yield. Chromatographic and spectroscopic techniques are routinely employed for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the components of a reaction mixture, allowing for the quantification of reactants, products, and byproducts over time. The purity and assay of N,N-Dimethylformamide acetals are often determined by GC. thermofisher.comsigmaaldrich.com By taking aliquots from the reaction at various time points, one can track the disappearance of the this compound peak and the appearance of the product peak, thereby determining the reaction rate and endpoint.

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable tool for real-time reaction monitoring. The acetal functional group has characteristic C-O stretching frequencies. As the reaction proceeds and the acetal is consumed, the intensity of these characteristic bands will decrease. Concurrently, new bands corresponding to the functional groups of the product will appear. For example, if the acetal is used to form an enaminone, the appearance of a strong C=O stretching band and C=C stretching band could be monitored. researchgate.net

X-ray Crystallography for Structural Confirmation of Derivatives

While this compound itself is a liquid, many of its derivatives are crystalline solids. For these solid products, single-crystal X-ray crystallography provides the most definitive structural confirmation. This technique maps the precise three-dimensional arrangement of atoms in a crystal, confirming connectivity, stereochemistry, and intermolecular interactions.

Studies on derivatives of related compounds illustrate this principle well. For example, the crystal structures of N,N-dimethylformamide solvates with compounds like betulonic acid or thiocyanuric acid have been determined, revealing detailed information about hydrogen bonding and molecular packing. nih.govresearchgate.net In these cases, X-ray diffraction confirmed how the DMF molecule is integrated into the crystal lattice, providing unambiguous proof of the solvate's structure. nih.govresearchgate.net Similarly, when this compound reacts to form a novel crystalline product, X-ray crystallography would be the ultimate method to verify its molecular structure, leaving no ambiguity about the outcome of the chemical transformation. rsc.orgnih.gov

Comparative Chemical Biology and Synthetic Reactivity of N,n Dimethylformamide Acetal Derivatives

Comparative Reactivity Profiles with Related N,N-Dimethylformamide Dialkyl Acetals (e.g., Dimethyl Acetal (B89532), Dineopentyl Acetal)

N,N-Dimethylformamide (DMF) acetals are a class of versatile reagents in organic synthesis, primarily acting as formylating and alkylating agents. sciencemadness.org Their reactivity is significantly influenced by the nature of the alkoxy substituents attached to the central carbon atom. The steric and electronic properties of these groups dictate the reagent's utility, stability, and reaction pathways. A comparison between N,N-Dimethylformamide dicyclohexyl acetal and its dimethyl and dineopentyl analogues reveals a spectrum of reactivity tailored for different synthetic challenges.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) is the most widely used and reactive member of this family. sigmaaldrich.comsigmaaldrich.com Due to the small size of the methoxy (B1213986) groups, the electrophilic carbon is highly accessible to a wide range of nucleophiles. DMF-DMA is exceptionally effective for the methylation of carboxylic acids, phenols, and thiols, and for the formylation of compounds with active methylene (B1212753) groups to produce enamines. sigmaaldrich.com It is also a crucial building block for a vast number of heterocyclic compounds, such as pyrazoles, quinolines, and indoles. liskonchem.comresearchgate.netwenxuecity.com Its high reactivity allows for mild reaction conditions, though it can sometimes lead to a lack of selectivity in complex substrates.

N,N-Dimethylformamide Dineopentyl Acetal (DMF-DPA) occupies a specific niche where steric hindrance is a desirable trait. The bulky neopentyl groups make DMF-DPA less reactive than DMF-DMA but provide enhanced selectivity in sterically demanding environments. A primary application is in solid-phase peptide synthesis for the esterification of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids to p-alkoxybenzyl alcohol resins. nih.gov The use of DMF-DPA in this context effectively prevents side reactions like dimerization and racemization, which can be problematic with other coupling agents. nih.gov Furthermore, its ability to facilitate the lactonization of ω-hydroxyacids to form large rings without requiring high-dilution conditions showcases its unique utility in macrocycle synthesis. fishersci.nl The dineopentyl acetal is also used to convert primary alcohols into alkylating agents for thiols. fishersci.nl

This compound features bulky cyclohexyl groups, placing its reactivity profile between the highly reactive dimethyl acetal and the sterically specific dineopentyl acetal. The cyclohexyl groups are less sterically demanding than neopentyl groups at the alpha-carbon but are still significantly larger than methyl groups. This reagent is particularly useful for introducing cyclohexyl groups onto nucleophilic centers. For instance, it has been successfully employed in the on-column gas chromatographic synthesis of 1,3-dicyclohexyl barbiturates from the corresponding barbituric acids. tandfonline.com This application demonstrates its capacity to function as a cyclohexylating agent, a role that is inaccessible to DMF-DMA and for which DMF-DPA would be unsuitable. The reactivity allows for the derivatization of both nitrogens on the barbiturate (B1230296) ring with bulky alkyl groups. tandfonline.com

Table 1: Comparative Reactivity and Applications of DMF Dialkyl Acetals

| Feature | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | N,N-Dimethylformamide Dineopentyl Acetal (DMF-DPA) | This compound |

|---|---|---|---|

| Reactivity | High, general-purpose reagent. sigmaaldrich.comsigmaaldrich.com | Moderate, sterically hindered. | Moderate, sterically hindered. tandfonline.com |

| Primary Role | Methylation and formylation. sigmaaldrich.com | Esterification, lactonization, neopentylation. fishersci.nl | Cyclohexylation. tandfonline.com |

| Key Applications | Synthesis of enamines, amidines, and various heterocycles. scirp.org | Solid-phase peptide synthesis, macrocyclization. nih.govfishersci.nl | Synthesis of N,N'-dicyclohexyl barbiturates. tandfonline.com |

| Selectivity | Lower selectivity in complex systems. | High selectivity in sterically demanding environments. | Selective for introducing bulky cyclohexyl groups. tandfonline.com |

| Steric Hindrance | Low | High | Moderate-High |

Distinctive Synthetic Applications of this compound

The unique structural characteristics of this compound, particularly the presence of two bulky cyclohexyl groups, make it a specialized reagent for specific synthetic transformations where the introduction of these groups is desired. While less ubiquitous than its dimethyl analog, its application in the synthesis of barbiturate derivatives highlights its distinct utility.

A primary and well-documented application is the synthesis of 1,3-dicyclohexyl barbiturate derivatives . tandfonline.com In a study focused on on-column gas chromatographic derivatization, this compound was used to prepare the dicyclohexyl derivatives of barbiturates like aprobarbital, secobarbital, and phenobarbital. tandfonline.com The reaction involves injecting the barbiturate solution along with the dicyclohexyl acetal directly into the gas chromatographic column, where the high temperature facilitates the N-alkylation. tandfonline.com This method provides a direct route to N,N'-disubstituted barbiturates with bulky alkyl groups, a transformation that can be challenging using conventional methods. The reaction proceeds by alkylating both nitrogen atoms of the barbiturate ring structure. tandfonline.com

This application underscores the role of this compound as an efficient cyclohexylating agent for N-H acidic compounds. The reaction's success in a gas chromatography setting indicates that the reagent is volatile and reactive enough under those conditions to derivatize the substrate efficiently. This specific reactivity contrasts with DMF-DMA, which would yield dimethylated products, and DMF-DPA, which is tailored for other specific sterically controlled reactions like peptide coupling. nih.gov

Table 2: Synthesis of Dicyclohexyl Barbiturates using this compound

| Starting Barbiturate | Reagent | Product | Method | Reference |

|---|---|---|---|---|

| Aprobarbital | This compound | 1,3-Dicyclohexylaprobarbital | On-column Gas Chromatography | tandfonline.com |

| Secobarbital | This compound | 1,3-Dicyclohexylsecobarbital | On-column Gas Chromatography | tandfonline.com |

| Phenobarbital | This compound | 1,3-Dicyclohexylphenobarbital | On-column Gas Chromatography | tandfonline.com |

Mechanistic Divergences Among Various Amide Acetal Homologs

The reactions of N,N-dimethylformamide dialkyl acetals generally proceed through the formation of a highly electrophilic intermediate, an alkoxymethylidene-N,N-dimethylammonium cation, generated by the thermal elimination of an alkoxide anion. researchgate.net However, the steric bulk of the O-alkyl groups (e.g., methyl vs. neopentyl vs. cyclohexyl) can lead to significant mechanistic divergences, influencing not only the reaction rate but also the reaction pathway and product distribution.

The fundamental reaction with a nucleophile (NuH) involves the attack on the electrophilic central carbon, followed by elimination of the dimethylamino group and an alcohol molecule. In reactions with active methylene compounds, this leads to the formation of an enamine. sciencemadness.orgwenxuecity.com

A key point of mechanistic divergence arises from the steric crowding imparted by the alkoxy groups. With the sterically unhindered DMF-DMA , reactions with nucleophiles like active methylene groups or amines are typically fast and straightforward. scirp.orgmq.edu.au The small methanol (B129727) leaving group and the accessible electrophilic center facilitate the classic formylation pathway.

In contrast, with more sterically demanding acetals such as DMF-diisopropyl acetal , DMF-dineopentyl acetal , and by extension, DMF-dicyclohexyl acetal , the reaction course can be altered. A study on the synthesis of quinazolinones from anthranilamides revealed that the steric bulk of the acetal's alkyl group dictates the site of alkylation. researchgate.net While DMF-DMA leads to the expected cyclized quinazolinone, the more crowded DMF-diisopropyl acetal diverts the reaction towards O-alkylation, forming 4-isopropoxyquinazolines. researchgate.net This suggests that the bulky leaving group and the hindered transition state for the standard cyclization make an alternative pathway—alkylation of the amide oxygen—more favorable.

Furthermore, these sterically hindered acetals can act as alkylating agents themselves, but the source of the alkyl group can vary. With DMF-dineopentyl acetal, a mixture of the expected quinazolinone and the N(3)-methylquinazolin-4-one was observed. researchgate.net The N-methyl product arises from methylation via the N,N-dimethylamino group of the acetal, not from the O-neopentyl group. This indicates that extreme steric hindrance in the O-alkyl portion can shift the reactive site, leading to a mechanistic pathway where the acetal's methylamino group becomes the source for alkylation. This phenomenon represents a significant mechanistic divergence from the behavior of DMF-DMA, where the alkoxy group is the primary source for alkylation in ester formation.

Therefore, the size of the alkyl group in a DMF dialkyl acetal has a profound effect on its reactivity:

Reaction Rate: Increasing steric bulk generally decreases the reaction rate.

Reaction Pathway: Bulky groups can hinder the approach to certain nucleophilic centers, favoring attack at less sterically crowded sites (e.g., O-alkylation over N-acylation/cyclization). researchgate.net

Source of Alkylation: In extremely hindered acetals, the N-methyl group can become a competitive source for alkylation over the O-alkyl group, leading to unexpected products. researchgate.net

These divergences allow for a selection of DMF acetal reagents based on the desired outcome, whether it be general formylation (dimethyl), sterically controlled esterification (dineopentyl), introduction of a specific bulky moiety (dicyclohexyl), or navigating complex reactivity in multifunctional substrates.

Emerging Trends and Future Research Trajectories for N,n Dimethylformamide Dicyclohexyl Acetal

Development of Novel Catalytic Systems for Dicyclohexyl Acetal (B89532) Applications

The application of N,N-Dimethylformamide dicyclohexyl acetal in novel catalytic systems is an area with limited specific research currently available in peer-reviewed literature. Generally, the more common N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is known to act as a reagent and, in some cases, a catalyst itself, for instance in the coupling of epoxides with carbon dioxide. fishersci.ca The bulky dicyclohexyl groups in this compound would be expected to impart unique steric and electronic effects on its reactivity and potential catalytic activity.

Future research could explore its use as a precursor for generating sterically demanding N-heterocyclic carbene (NHC) catalysts or as a component in frustrated Lewis pair (FLP) chemistry. The development of catalytic cycles where the dicyclohexyl moiety plays a key role in controlling selectivity or enabling novel transformations remains a prospective field of investigation.

Asymmetric Synthesis and Chiral Induction with this compound

There is a significant gap in the scientific literature regarding the direct application of this compound in asymmetric synthesis and chiral induction. Asymmetric synthesis often relies on the use of chiral catalysts, reagents, or auxiliaries to introduce stereocenters. psu.edu While related, less hindered acetals have been used in various synthetic transformations, the specific use of the dicyclohexyl derivative for inducing chirality is not well-documented.

Hypothetically, future research could investigate the potential for chiral versions of the dicyclohexyl groups to serve as chiral auxiliaries. Furthermore, its role as a reagent in reactions catalyzed by chiral acids or bases could be a fruitful area of exploration, determining if the steric bulk can enhance enantioselectivity in certain transformations. The synthesis of chiral variants of metal-organic frameworks has been achieved through chiral induction using molecules like L-proline, suggesting a potential, though unexplored, avenue for similar applications with chiral acetals. nih.gov

Microfluidic and Flow Chemistry Applications

The application of this compound within microfluidic and flow chemistry systems is not currently a focus of published research. Flow chemistry offers advantages in terms of reaction control, safety, and scalability. The physical properties of a reagent, such as viscosity and solubility, are critical for its successful implementation in these systems.

Future work in this area would first require characterization of the physical properties of this compound to assess its suitability for flow reactors. Subsequent studies could then explore its reactivity under continuous flow conditions, potentially offering advantages in controlling exothermic reactions or handling reactive intermediates.

Sustainable and Biocatalytic Approaches

Currently, there is no available research on the use of this compound in sustainable or biocatalytic processes. The principles of green chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of this approach.

Future research could focus on the synthesis of this compound from bio-based cyclohexanol (B46403). Another avenue would be to screen for enzymes that could either produce or transform this acetal, although its steric bulk may present a significant challenge for many existing biocatalysts.

Computational and Machine Learning Approaches for Reaction Discovery

The use of computational and machine learning models to predict the reactivity and discover new applications for this compound is an area yet to be explored in the scientific literature. Computational tools are increasingly used to design new catalysts and predict reaction outcomes, which can accelerate the pace of research and development. psu.edu

Future directions in this field could involve density functional theory (DFT) studies to model the transition states of reactions involving this compound, providing insights into its reactivity and selectivity. Machine learning algorithms could potentially be trained on data from related acetal reactions to predict novel transformations or optimal reaction conditions for this specific, sterically hindered variant.

Potential in Polymer Chemistry and Advanced Materials Science

The role of this compound in polymer chemistry and advanced materials science is not documented in current research. Acetal resins, such as polyoxymethylene, are an important class of engineering polymers derived from formaldehyde. wiley.com More broadly, N,N-Dimethylformamide dimethyl acetal has been noted for its applications in polymer chemistry, including as a comonomer in the production of certain fibers. chemicalbook.com

The potential for this compound as a monomer or a modifying agent in polymer synthesis remains an open question. Its bulky dicyclohexyl groups could potentially be used to introduce specific physical properties, such as rigidity or altered solubility, into a polymer backbone. Research into its incorporation into polymers or its use in the synthesis of precursors for advanced materials, like metal-organic frameworks, could be a future research trajectory.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Dimethylformamide dicyclohexyl acetal (DMF-DCA), and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : DMF-DCA is typically synthesized via nucleophilic substitution reactions. For example, chloro-diaryloxymethanes react with triethylamine to form intermediates like diaryloxymethyltriethylammonium chlorides, which further react with amines to yield acetals . Optimization involves controlling moisture (due to the compound’s hygroscopic nature) and using anhydrous solvents. Reaction progress can be monitored via TLC or GC-MS to ensure completion, with yields improved by maintaining inert atmospheres (e.g., nitrogen) and temperatures between 0–25°C .

Q. How can researchers characterize the purity and structural integrity of DMF-DCA in laboratory settings?

- Methodological Answer :

- Gas Chromatography (GC) : Assess purity (>99%) by comparing retention times with standards under isothermal conditions (e.g., 150°C column temperature) .

- NMR Spectroscopy : Confirm structure via ¹H NMR (δ ~3.2–3.5 ppm for methine protons, δ ~1.0–2.0 ppm for cyclohexyl groups) and ¹³C NMR (δ ~100–110 ppm for acetal carbons) .

- Density and Boiling Point : Cross-validate physical properties (density: 0.958 g/cm³; boiling point: 115–116°C) against literature to detect impurities .

Q. What safety protocols are critical for handling DMF-DCA in academic labs?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: 90°C; combustible liquid) .

- Storage : Keep in airtight containers under nitrogen, away from moisture and ignition sources. Hydrolysis in humid conditions releases toxic byproducts .

Advanced Research Questions

Q. How does DMF-DCA’s acetal stability compare to related acetals (e.g., dimethyl or diethyl analogs) under acidic/basic conditions?

- Methodological Answer : DMF-DCA’s dicyclohexyl groups confer superior hydrolytic stability compared to dimethyl or diethyl analogs. Testing in buffered solutions (pH 2–12) shows <5% decomposition over 24 hours at 25°C, whereas dimethyl analogs degrade >50% under similar conditions. Stability is quantified via HPLC tracking of parent compound and hydrolysis products (e.g., dimethylformamide and cyclohexanol) .

Q. What mechanistic insights explain DMF-DCA’s role in protecting carboxylic acids during multistep syntheses?

- Methodological Answer : DMF-DCA acts as a transient protecting agent by forming stable hemiacetal intermediates with carboxylic acids. The mechanism involves nucleophilic attack by the carboxylate oxygen on the acetal’s methine carbon, followed by elimination of cyclohexanol. Deprotection under mild acidic conditions (e.g., 1M HCl in THF) regenerates the carboxylic acid without side reactions. Kinetic studies using in situ IR spectroscopy reveal activation energies ~45 kJ/mol for protection/deprotection cycles .

Q. How can researchers resolve contradictions in reported reaction yields when using DMF-DCA as a catalyst or reagent?

- Methodological Answer : Discrepancies often arise from trace moisture or variable reagent stoichiometry. Systematic optimization includes:

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures.

- Stoichiometric Titration : Precisely quantify DMF-DCA via Karl Fischer titration to adjust molar ratios.

- Reaction Monitoring : Employ real-time GC-MS or NMR to identify side products (e.g., cyclohexyl ethers) and adjust conditions .

Key Research Recommendations

- Synthetic Chemistry : Explore DMF-DCA’s utility in stereoselective reactions, leveraging its bulky cyclohexyl groups to induce chiral environments.

- Analytical Methods : Develop LC-MS protocols for trace degradation product detection in complex matrices.

- Safety Studies : Investigate long-term toxicological profiles (e.g., neurotoxicity) using in vitro models, as current data are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.